Myeloperoxidase (MPO) Inhibition: ~17-Fold Superiority Over 4-Aminoantipyrine in Human Neutrophil Assays
The target compound demonstrates potent inhibition of myeloperoxidase (MPO) activity in human neutrophil in vitro assays, with an IC₅₀ of 0.9 μM. This represents an approximately 17-fold improvement over the traditional MPO inhibitor 4-aminoantipyrine (IC₅₀: ~15 μM) tested under comparable conditions [1]. The inhibitory effect suppresses hypochlorous acid (HOCl) production, a key reactive oxygen species implicated in inflammatory pathologies including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) [1]. No direct head-to-head MPO inhibition data against the positional isomer (CAS 565194-83-4) or the des-methoxy analog (CAS 379255-30-8) are available in the public domain, precluding definitive within-class potency ranking.
| Evidence Dimension | MPO enzymatic activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 μM |
| Comparator Or Baseline | 4-Aminoantipyrine: IC₅₀ = ~15 μM |
| Quantified Difference | ~17-fold greater potency (0.9 vs. ~15 μM) |
| Conditions | In vitro human neutrophil assay; measurement of MPO-mediated hypochlorous acid production |
Why This Matters
For procurement decisions in inflammatory disease research programs, the ~17-fold MPO potency advantage over a widely used reference inhibitor makes this compound a quantitatively superior tool for probing MPO-dependent pathology mechanisms.
- [1] Kuujia Product Data Sheet, CAS 726152-34-7, 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide — Biological Activity Section: MPO Inhibition. https://www.kuujia.com/cas-726152-34-7.html View Source
